

ELA-11: A Potential Biomarker in the Complex Pathophysiology of Preeclampsia

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Compound of Interest

Compound Name: ELA-11(human)

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Abstract

Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality worldwide.[1][2][3] Its unpredictable onset and complex pathophysiology underscore the urgent need for reliable biomarkers for early diagnosis and therapeutic intervention.[1][4] Recently, ELABELA (ELA), an endogenous ligand of the apelin receptor (APJ), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of ELA-11's role in preeclampsia, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Introduction to Preeclampsia and the Apelinergic System

Preeclampsia is a multi-system disorder that typically manifests after 20 weeks of gestation with new-onset hypertension and proteinuria or other signs of end-organ damage.[2][3] The pathophysiology is thought to originate in the placenta, with inadequate trophoblast invasion and spiral artery remodeling leading to placental ischemia and the release of anti-angiogenic and pro-inflammatory factors into the maternal circulation.[5][6]

The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous ligands, apelin and ELA, plays a crucial role in cardiovascular homeostasis, angiogenesis, and fluid balance.[7][8][9] Both apelin and ELA are expressed in the placenta, suggesting their involvement in pregnancy-related processes.[9][10] ELA, a 32-amino acid peptide, has been shown to be critical for heart development and has potent vasodilatory effects.[10]

ELA-11 as a Potential Biomarker: A Tale of Controversy

The potential of circulating ELA-11 as a biomarker for preeclampsia is an area of active investigation, with conflicting findings reported in the literature. Some studies suggest a significant reduction in serum ELA levels in women with preeclampsia, particularly early-onset preeclampsia, correlating with disease severity.[11][12] Conversely, other studies have found no significant difference in circulating ELA concentrations between preeclamptic and normotensive pregnancies.[13][14][15][16] This discrepancy highlights the need for standardized measurement protocols and larger cohort studies to clarify the diagnostic and prognostic value of ELA-11.

Table 1: Circulating ELA-11 Levels in Preeclampsia

Study Population	Sample Type	ELA-11 Levels in Preeclampsia vs. Controls	Key Findings & Correlations	Reference
Early-onset PE (EoPE), Late-onset PE (LoPE), Healthy controls	Serum	Significantly reduced in EoPE compared to LoPE and controls.	Strong inverse relationship with mean arterial pressure; moderate correlation with gestational age and platelet count. Cutoff >9.15 ng/mL predicted EoPE with 96.7% sensitivity and 93.3% specificity.	[11]
Preterm preeclampsia (<34 weeks) and matched controls	Plasma	No significant difference. (Median: 28.5 pg/mL in PE vs. 20.5 pg/mL in controls)	In contrast, sFLT1 was 16.8-fold higher in the preeclamptic group.	[13][15][16]
Preeclampsia patients and healthy pregnant women	Plasma	Reduced in preeclampsia patients; lower in severe preeclampsia.	Negatively correlated with uric acid, creatinine, cystatin C, and blood pressure.	[12]
Women destined to develop pregnancy-induced hypertension	Serum (10-14 weeks)	No significant difference in early pregnancy.	Women with later PE had a slightly higher median concentration (74.80 ng/mL vs.	[14]

(PIH), gestational hypertension (GH), or PE	66.30 ng/mL), but this was not statistically significant.
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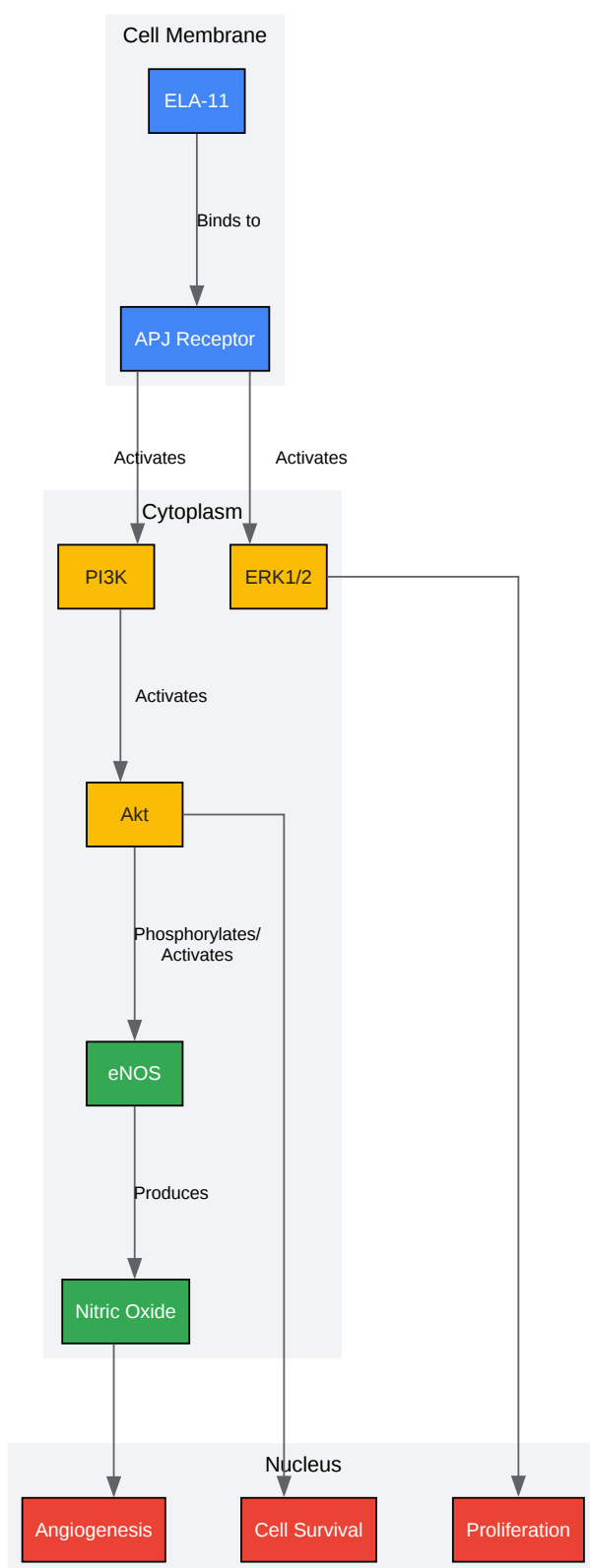
Late-onset preeclampsia and normal pregnant women	Serum	Significantly lower in late- onset preeclampsia (12.57 ± 7.77 ng/mL vs. 36.99 ± 23.58 ng/mL).	[17]
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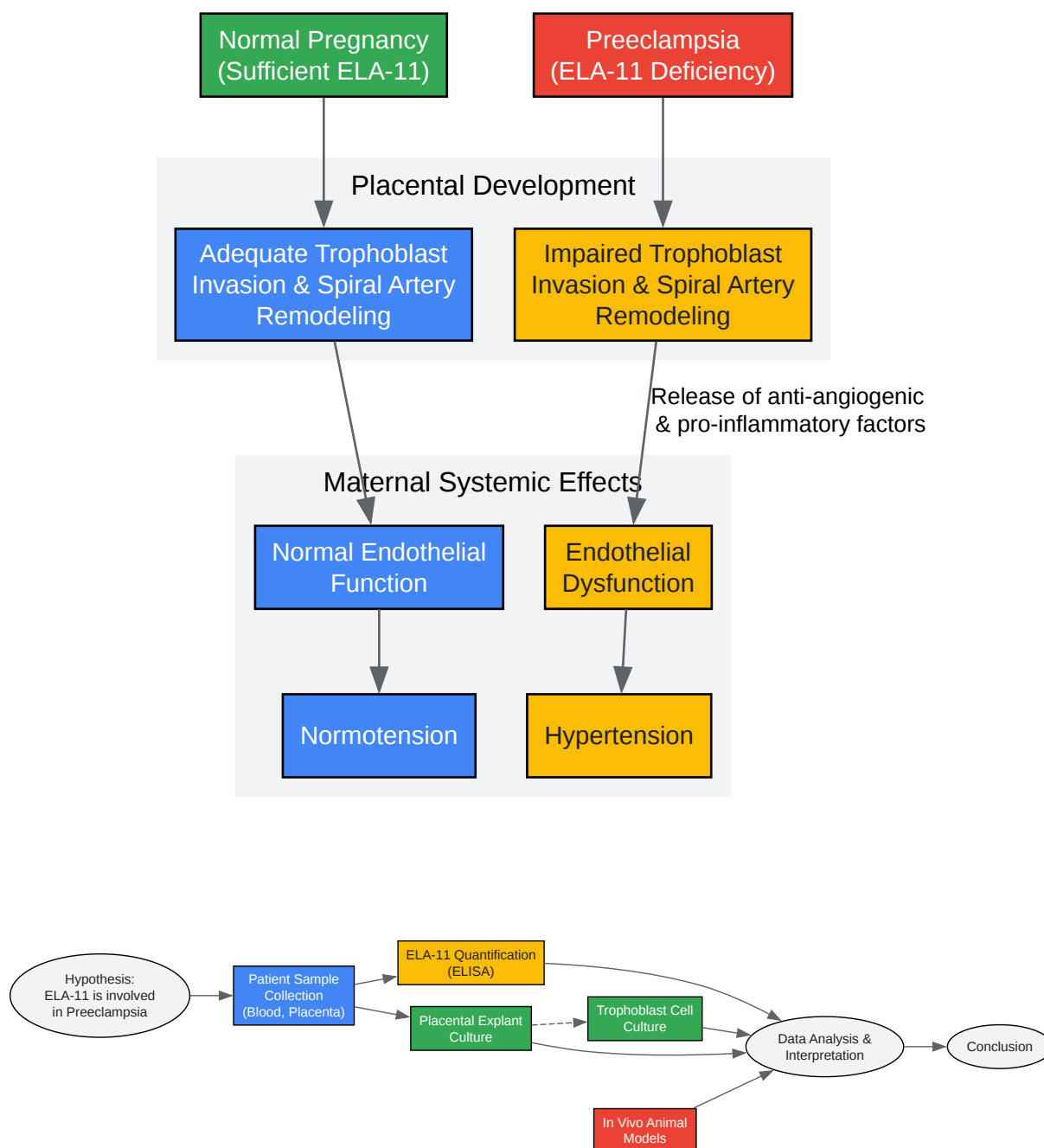
Signaling Pathways and Proposed Mechanism of Action

ELA-11 exerts its biological effects by binding to the APJ receptor, which is expressed on various cell types, including endothelial cells and trophoblasts. The downstream signaling pathways are believed to play a protective role in the placenta.

ELA-11/APJ Signaling Pathway

Activation of the APJ receptor by ELA-11 is thought to initiate several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][10] These pathways are crucial for cell survival, proliferation, migration, and angiogenesis. In the context of the placenta, ELA-11 is proposed to promote trophoblast invasion and spiral artery remodeling, processes that are impaired in preeclampsia.[12] Furthermore, the ELA-11/APJ axis may protect placental trophoblasts from hypoxia-induced oxidative stress, a key feature of preeclamptic placentas. [18]





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References

- 1. Animal models of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-eclampsia - Wikipedia [en.wikipedia.org]
- 3. Pre-eclampsia part 1: current understanding of its pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of preeclampsia: current approach and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of apelin and APJ receptor in normal and preeclampsia-complicated placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Elabela is a reliable biomarker for predicting early onset preeclampsia: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maternal Plasma Elabela, a Biomarker for the Severity and Kidney Function of Human Preeclampsia [imrpress.com]
- 13. ELABELA/APELA Levels Are Not Decreased in the Maternal Circulation or Placenta among Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association between ELABELA Serum Concentrations in First Trimester and Pregnancy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELABELA/APELA Levels Are Not Decreased in the Maternal Circulation or Placenta among Women with Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Predicting late-onset preeclampsia by detecting ELABELA content using an immunochromatographic colloidal gold test strip: Blood ELABELA content predicts the risk of pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apelin/APJ system protects placental trophoblasts from hypoxia-induced oxidative stress through activating PI3K/Akt signaling pathway in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

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